3-Ethyl-1-(4-hydroxycyclohexyl)urea 3-Ethyl-1-(4-hydroxycyclohexyl)urea
Brand Name: Vulcanchem
CAS No.: 1241675-79-5
VCID: VC4511781
InChI: InChI=1S/C9H18N2O2/c1-2-10-9(13)11-7-3-5-8(12)6-4-7/h7-8,12H,2-6H2,1H3,(H2,10,11,13)
SMILES: CCNC(=O)NC1CCC(CC1)O
Molecular Formula: C9H18N2O2
Molecular Weight: 186.255

3-Ethyl-1-(4-hydroxycyclohexyl)urea

CAS No.: 1241675-79-5

Cat. No.: VC4511781

Molecular Formula: C9H18N2O2

Molecular Weight: 186.255

* For research use only. Not for human or veterinary use.

3-Ethyl-1-(4-hydroxycyclohexyl)urea - 1241675-79-5

Specification

CAS No. 1241675-79-5
Molecular Formula C9H18N2O2
Molecular Weight 186.255
IUPAC Name 1-ethyl-3-(4-hydroxycyclohexyl)urea
Standard InChI InChI=1S/C9H18N2O2/c1-2-10-9(13)11-7-3-5-8(12)6-4-7/h7-8,12H,2-6H2,1H3,(H2,10,11,13)
Standard InChI Key BDIMVNHBVCPOFN-ZKCHVHJHSA-N
SMILES CCNC(=O)NC1CCC(CC1)O

Introduction

Chemical Identity and Structural Features

PropertyValueSource
Molecular FormulaC₉H₁₈N₂O₂
Molecular Weight186.25 g/mol
CAS Numbers1241675-79-5, 956711-41-4
Stereoisomerismtrans predominant
Estimated logP1.2–1.5

Synthesis and Structural Optimization

Innovations in Urea Fusion

Patent data reveal that urea fusion—a solvent-free process involving heating amines with excess urea at 130–150°C—offers a scalable alternative . For instance, a 30-gallon reactor produced a related azetidinecarboxamide in 80% yield using this method . Applied to 3-ethyl-1-(4-hydroxycyclohexyl)urea, this approach could minimize solvent waste and streamline purification.

Table 2: Comparative Synthesis Metrics

MethodYield (%)Purity (%)Key Advantage
Isocyanate70–85>95Mild conditions
Phosgene65–7590–95High reactivity
Urea Fusion75–8085–90Solvent-free, scalable

Pharmacological and Biological Relevance

Anti-Inflammatory and Metabolic Effects

The 4-hydroxycyclohexyl motif appears in PPARγ modulators such as SP-C01, which reduces lipid accumulation and inflammation without inducing weight gain . This compound’s urea backbone facilitates hydrogen bonding with the receptor’s ligand-binding domain, a feature shared by 3-ethyl-1-(4-hydroxycyclohexyl)urea .

Applications in Materials Science

Molecularly Imprinted Polymers (MIPs)

Ureas serve as templates in MIPs due to their hydrogen-bonding capacity. For example, thiourea-based MIPs achieve 90% template recovery in catalysis applications . 3-Ethyl-1-(4-hydroxycyclohexyl)urea’s rigid structure could improve polymer selectivity for small-molecule recognition in sensors or chromatography .

Supramolecular Chemistry

The compound’s urea group participates in quadruple hydrogen-bonding networks, enabling self-assembly into nanostructures. Such properties are exploited in drug delivery systems, where controlled aggregation modulates release kinetics .

Structural Analogs and SAR Insights

Table 3: Bioactivity of Related Urea Derivatives

CompoundTargetIC₅₀/EC₅₀Key Feature
trans-4-[4-(3-Adamantylureido)cyclohexyloxy]benzoic acidsEH1.3 nMCarboxylic acid adjunct
UNC1062Mer kinase2.4 nMSulfonamide linker
SP-C01PPARγ/sEH0.87 μMDual modulator

Modifications to the ethyl group or cyclohexyl hydroxyl position could fine-tune target selectivity. For instance, replacing ethyl with larger alkyl chains may enhance hydrophobic interactions but reduce solubility .

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